molecular formula C8H5Cl2N3O2 B2786995 2,4-dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid CAS No. 2089769-97-9

2,4-dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid

Cat. No.: B2786995
CAS No.: 2089769-97-9
M. Wt: 246.05
InChI Key: RTUHMLDIQYQXCH-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid is a pyrimidine derivative with significant potential in scientific research and industrial applications. This compound features a pyrrolo[2,3-d]pyrimidine core, which is a fused heterocyclic structure containing nitrogen atoms. The presence of chlorine and methyl groups on the pyrimidine ring enhances its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid typically involves multiple steps starting from simpler pyrimidine derivatives. One common approach is the Cu-catalyzed reaction of 5-bromo-2,4-dichloropyrimidine with appropriate reagents to introduce the pyrrolo[2,3-d]pyrimidine core. The reaction conditions often require a copper catalyst, a suitable solvent, and controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Ensuring high purity and yield is crucial for industrial applications, and various purification techniques like recrystallization or chromatography may be employed.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: : Converting the methyl group to a carboxylic acid.

  • Reduction: : Reducing the chlorine atoms to hydrogen.

  • Substitution: : Replacing chlorine atoms with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.

  • Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, in the presence of a base.

Major Products Formed

The major products formed from these reactions include:

  • Oxidation: : this compound.

  • Reduction: : 2,4-dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine.

  • Substitution: : Various substituted pyrrolo[2,3-d]pyrimidines depending on the nucleophile used.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: : Used as a building block for synthesizing more complex molecules.

  • Biology: : Studied for its potential biological activities, such as anti-inflammatory and anticancer properties.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases.

  • Industry: : Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2,4-dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine

  • 2,6-Dichloro-7-deazapurine

  • Tofacitinib-8

Uniqueness

2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid is unique due to its specific substitution pattern and the presence of the carboxylic acid group, which enhances its reactivity and potential biological activity compared to similar compounds.

Properties

IUPAC Name

2,4-dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2N3O2/c1-2-3-5(9)12-8(10)13-6(3)11-4(2)7(14)15/h1H3,(H,14,15)(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTUHMLDIQYQXCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C1C(=NC(=N2)Cl)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2089769-97-9
Record name 2,4-dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid
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